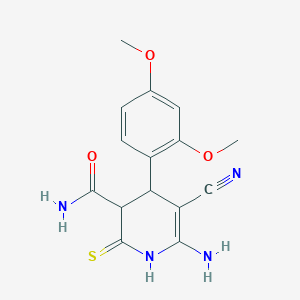![molecular formula C26H32I2O6 B14152647 9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene CAS No. 89317-99-7](/img/structure/B14152647.png)
9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene: is a complex organic compound with the molecular formula C({22})H({24})I({2})O({4}) This compound is characterized by the presence of anthracene as the core structure, which is substituted at the 9 and 10 positions with ethoxy chains terminated by iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene typically involves the following steps:
Starting Material: The synthesis begins with anthracene, which is a polycyclic aromatic hydrocarbon.
Substitution Reaction: The anthracene is subjected to a substitution reaction where the hydrogen atoms at the 9 and 10 positions are replaced with ethoxy chains. This is achieved through a series of etherification reactions.
Iodination: The terminal hydroxyl groups of the ethoxy chains are then converted to iodine atoms through an iodination reaction. This step often involves the use of reagents such as iodine (I(_{2})) and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out the substitution and iodination reactions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can target the iodine atoms, converting them back to hydroxyl groups or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO({3})) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH({4})) are employed.
Substitution: Various alkyl halides or acyl halides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Anthraquinone derivatives.
Reduction Products: Hydroxy-substituted anthracene derivatives.
Substitution Products: Various functionalized anthracene derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry:
Fluorescent Probes: The compound’s unique structure makes it useful as a fluorescent probe in chemical sensing and imaging applications.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biomolecular Labeling: The compound can be used to label biomolecules for tracking and imaging purposes.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism by which 9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene exerts its effects is primarily through its interaction with molecular targets such as proteins and nucleic acids. The ethoxy chains and iodine atoms facilitate binding to these targets, influencing their function and activity. The pathways involved include:
Fluorescence Resonance Energy Transfer (FRET): Used in imaging and sensing applications.
Electron Transfer: Involved in redox reactions and material science applications.
Comparación Con Compuestos Similares
- 9,10-Bis{2-[2-(2-chloroethoxy)ethoxy]ethoxy}anthracene
- 9,10-Bis{2-[2-(2-bromoethoxy)ethoxy]ethoxy}anthracene
- 9,10-Bis{2-[2-(2-fluoroethoxy)ethoxy]ethoxy}anthracene
Comparison:
- Uniqueness: The presence of iodine atoms in 9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene imparts unique chemical reactivity and physical properties compared to its chloro, bromo, and fluoro analogs.
- Reactivity: The iodine-substituted compound is more reactive in substitution and reduction reactions due to the larger atomic size and lower bond dissociation energy of the C-I bond.
- Applications: While all these compounds can be used in similar applications, the iodine derivative is particularly favored in applications requiring high reactivity and specific binding properties.
Propiedades
Número CAS |
89317-99-7 |
|---|---|
Fórmula molecular |
C26H32I2O6 |
Peso molecular |
694.3 g/mol |
Nombre IUPAC |
9,10-bis[2-[2-(2-iodoethoxy)ethoxy]ethoxy]anthracene |
InChI |
InChI=1S/C26H32I2O6/c27-9-11-29-13-15-31-17-19-33-25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)34-20-18-32-16-14-30-12-10-28/h1-8H,9-20H2 |
Clave InChI |
IBYLHJFWPRYLCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2OCCOCCOCCI)OCCOCCOCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14152578.png)

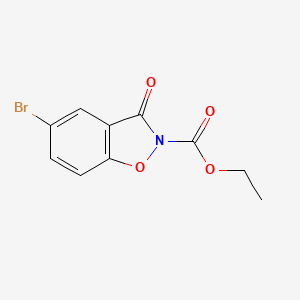
![2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14152594.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14152606.png)
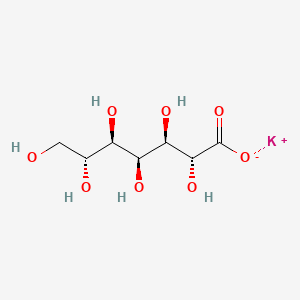
![ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate](/img/structure/B14152617.png)
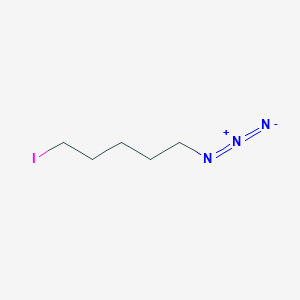
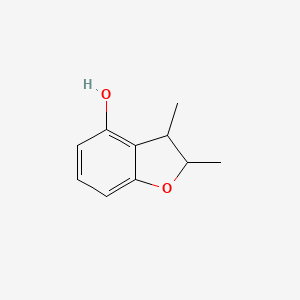
![(4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14152625.png)


